molecular formula C18H23N5O4S B2739180 Ethyl 4-methyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxylate CAS No. 1396814-26-8

Ethyl 4-methyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxylate

Cat. No.: B2739180
CAS No.: 1396814-26-8
M. Wt: 405.47
InChI Key: GWMHMVPQBVBUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-methyl-2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-27-17(26)15-11(2)19-18(28-15)20-16(25)12-6-5-9-23(10-12)13-7-8-14(24)22(3)21-13/h7-8,12H,4-6,9-10H2,1-3H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMHMVPQBVBUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a piperidine moiety and a pyridazine derivative, contributing to its unique chemical properties. The molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S with a molecular weight of approximately 388.47 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The thiazole moiety is known to enhance the interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Antitumor Activity : Thiazole derivatives have been documented for their anticancer effects. The presence of the piperidine and pyridazine groups may contribute to the inhibition of cancer cell proliferation by interfering with specific cellular pathways involved in growth and survival.
  • Neuroprotective Effects : Some analogs of thiazole compounds have shown promise in neuroprotection, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Antimicrobial Studies

A study conducted on various thiazole derivatives showed that compounds similar to this compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested.

Antitumor Activity

Research published in MDPI highlighted the cytotoxic effects of thiazole-based compounds on various cancer cell lines, including breast and colon cancer cells. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating a strong potential for development as anticancer drugs .

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membrane integrity
AntitumorInhibition of cell proliferation
NeuroprotectiveAntioxidant activity

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